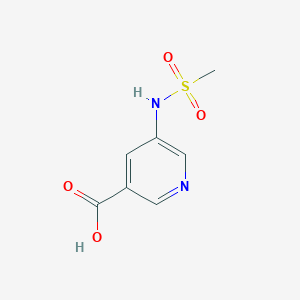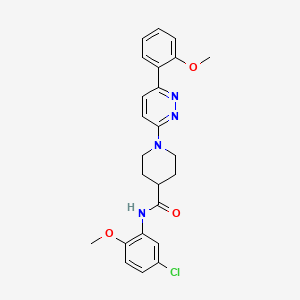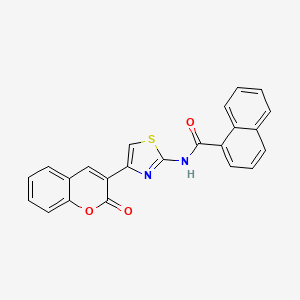
1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EF24 and has been synthesized by researchers to investigate its biological activities.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Research has been conducted on similar fluorinated quinolone derivatives, indicating their potential in synthesizing complex chemical structures. For instance, studies on the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate showcase methods involving acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, highlighting the synthetic versatility of fluoroquinolone compounds (Liu Zhe, 2001).
Antimicrobial Activity
- Some studies explore the antimicrobial properties of quinoline derivatives. For example, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting that the structural motifs similar to 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one could offer beneficial properties in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Metal Ion Complexation
- Investigations into the complexation of transition series metal ions by nalidixic acid and related methoxyquinolones demonstrate the chemical interaction capabilities of quinolone derivatives with metals, which could inform their applications in material science or as ligands in coordination chemistry (Bailey et al., 1984).
Chemical Stability and Reactivity
- Ethoxyquin, an antioxidant used in animal feed, shares structural similarities with the compound , offering insights into the stability and reactivity of quinoline derivatives in various environments. This research might be relevant for understanding the oxidation resistance and preservation qualities of similar compounds (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Catalytic Applications
- The ruthenium-catalyzed synthesis of quinoline derivatives from nitroarenes and aliphatic alcohols highlights the potential use of quinoline compounds in catalysis and organic synthesis, offering a method to convert nitroarenes into valuable heterocyclic compounds with significant yields (Watanabe, Tsuji, & Shida, 1984).
properties
IUPAC Name |
1-ethyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-3-21-10-17(18(22)13-8-14(19)15(20)9-16(13)21)26(23,24)12-6-4-11(25-2)5-7-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVEOQSBBCWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)




![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)


![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)